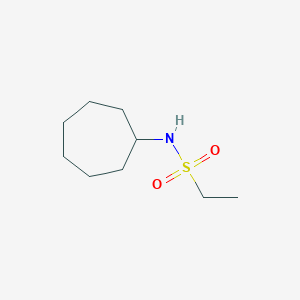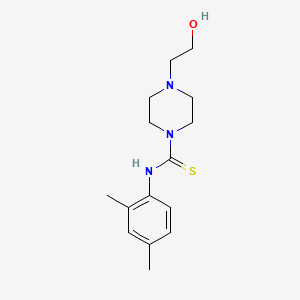
N-cycloheptylethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Building Blocks for Sulfur(VI) Compounds
Sulfonimidates, a class of compounds to which N-cycloheptylethanesulfonamide belongs, are primarily used as building blocks to access alternative sulfur(VI) compounds . They have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates .
Alkyl Transfer Reagents
Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . This application plays on the lability of sulfonimidates under acidic conditions .
Precursors for Polymers
Sulfonimidates have been utilized in the synthesis of polymers. For example, the decomposition of sulfonimidates at raised temperatures has been used as a novel way to access poly(oxothiazene) polymers .
Medicinal Chemistry
Sulfonimidates, including N-cycloheptylethanesulfonamide, have increased prominence due to their medicinal chemistry properties . They have been used in the synthesis of drug candidates with a sulfur(VI) center .
Industrial Applications
Nitrogen-containing heterocycles, a category that includes N-cycloheptylethanesulfonamide, have manifold applications. They are predominantly used as pharmaceuticals, corrosion inhibitors, polymers, agrochemicals, dyes, developers, etc .
Synthetic Tool in Organic Chemistry
The sulfonamide motif, which includes N-cycloheptylethanesulfonamide, is a valuable synthetic tool in organic chemistry. It has various applications and advantages in organic synthesis, including use as an activating group, protecting group, leaving group, and as a molecular scaffold .
Wirkmechanismus
Target of Action
This compound belongs to the class of sulfonamides, which are known to inhibit bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction . .
Mode of Action
While the exact mode of action of N-cycloheptylethanesulfonamide is not well-studied, we can infer from the general mechanism of sulfonamides. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a precursor of folic acid. They competitively inhibit the enzyme dihydropteroate synthase, preventing the incorporation of PABA into dihydrofolic acid, a precursor of folic acid. This inhibits bacterial growth and proliferation .
Biochemical Pathways
The biochemical pathways affected by N-cycloheptylethanesulfonamide are likely related to folic acid synthesis, given its classification as a sulfonamide. By inhibiting the synthesis of folic acid, sulfonamides disrupt the production of nucleotides required for DNA and RNA synthesis, thereby inhibiting bacterial growth .
Pharmacokinetics
Sulfonamides are usually well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . The bioavailability of sulfonamides can be influenced by factors such as drug formulation, patient’s age, and renal function .
Result of Action
The result of N-cycloheptylethanesulfonamide’s action would be the inhibition of bacterial growth and proliferation due to the disruption of folic acid synthesis. This leads to a deficiency in the nucleotides required for DNA and RNA synthesis, thereby inhibiting bacterial replication .
Action Environment
The efficacy and stability of N-cycloheptylethanesulfonamide, like other sulfonamides, can be influenced by various environmental factors. These include pH levels, temperature, and the presence of other substances that may interact with the drug. For instance, certain substances can increase the solubility of sulfonamides, enhancing their absorption and efficacy .
Eigenschaften
IUPAC Name |
N-cycloheptylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S/c1-2-13(11,12)10-9-7-5-3-4-6-8-9/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBYMHCGGQDWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptylethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-2-naphthylguanidine](/img/structure/B5801567.png)


![N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5801588.png)
![N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B5801595.png)

![4-[2-(methylthio)benzoyl]morpholine](/img/structure/B5801605.png)

![N-[2-(3-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-6-yl)phenyl]acetamide](/img/structure/B5801610.png)



![N-ethyl-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]propanamide](/img/structure/B5801640.png)